molecular formula C29H37N3O2 B8312944 Tert-butyl 2-{[3-(tritylamino)propyl]amino}ethylcarbamate

Tert-butyl 2-{[3-(tritylamino)propyl]amino}ethylcarbamate

Cat. No.: B8312944
M. Wt: 459.6 g/mol
InChI Key: NMVGNDUTKSVHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-{[3-(tritylamino)propyl]amino}ethylcarbamate is a useful research compound. Its molecular formula is C29H37N3O2 and its molecular weight is 459.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C29H37N3O2

Molecular Weight

459.6 g/mol

IUPAC Name

tert-butyl N-[2-[3-(tritylamino)propylamino]ethyl]carbamate

InChI

InChI=1S/C29H37N3O2/c1-28(2,3)34-27(33)31-23-22-30-20-13-21-32-29(24-14-7-4-8-15-24,25-16-9-5-10-17-25)26-18-11-6-12-19-26/h4-12,14-19,30,32H,13,20-23H2,1-3H3,(H,31,33)

InChI Key

NMVGNDUTKSVHOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-aminoethylcarbamate (481 mg) in dehydrated chloroform (3 ml) were added sodium carbonate (212 mg) and (3-bromopropyl)tritylamine (694 mg), and the mixture was stirred under reflux for 3.5 hours. To the reaction mixture were added diethyl ether and hexane, and the solution was washed with water. The mixture was extracted with 5% aqueous citric acid solution, and the aqueous layer was washed with diethyl ether. The aqueous solution was then made alkaline with sodium hydrogencarbonate followed by extraction with diethyl ether. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give tert-butyl 2-{[3-(tritylamino)propyl]amino}ethylcarbamate (410 mg) as a viscous oil.
Quantity
481 mg
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reactant
Reaction Step One
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212 mg
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reactant
Reaction Step One
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694 mg
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reactant
Reaction Step One
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3 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two

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